molecular formula C9H9F3N2 B12993912 2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridine

2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B12993912
M. Wt: 202.18 g/mol
InChI Key: JJMQPZDNJJCOCS-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridine is a high-value chemical scaffold designed for advanced pharmaceutical research and drug discovery. This compound integrates two privileged pharmacophores: the azetidine ring, a saturated four-membered nitrogen heterocycle known to improve key drug properties such as metabolic stability, solubility, and lipophilicity in medicinal chemistry campaigns , and a 6-(trifluoromethyl)pyridine moiety, which is a prevalent motif in agrochemicals and pharmaceuticals that often enhances membrane permeability and bioavailability . The azetidine ring is a conformationally constrained structure that serves as a versatile building block. It is found in a range of bioactive molecules, including the antihypertensive drug Azelnidipine . Its compact, three-dimensional structure makes it an excellent spacer and a potent component for exploring novel chemical space in lead optimization. The trifluoromethylpyridine group, with its strong electron-withdrawing nature and lipophilicity, is frequently used to modulate the electronic and steric properties of a molecule, influencing target binding and absorption characteristics . The molecular framework of this compound suggests its primary research value lies in the synthesis of novel ligands for biological targets. It is particularly suited for the development of potential therapeutic agents for the treatment of cancer , neurological disorders , and infectious diseases . Researchers can utilize the reactive nitrogen atoms on the azetidine ring for further functionalization, enabling the rapid generation of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly intended for research purposes in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

2-(azetidin-3-yl)-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)8-3-1-2-7(14-8)6-4-13-5-6/h1-3,6,13H,4-5H2

InChI Key

JJMQPZDNJJCOCS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring or the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups to the azetidine or pyridine rings.

Scientific Research Applications

2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes involved in metabolic pathways and signal transduction.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs, their substituents, molecular weights, and synthetic yields:

Compound Name Substituents (Position) Molecular Weight Yield (%) Key Features/Applications References
2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine Pyrazole (2), CF₃ (6) 362.14 89 DHODH inhibitor; high-yield synthesis
2-Pentyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine (96g) Thiophene (6), pentyl (2), CF₃ (4) ~298.3* 58 Agrochemical intermediate
2-(Hex-5-ynyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine (96h) Thiophene (6), alkyne (2), CF₃ (4) ~310.3* 48 Agrochemical intermediate
2-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine Pyrrolidine sulfonyl (2), CF₃ (6) 416.41 N/A Bioactive sulfonamide derivative
3-(Aminomethyl)-6-(trifluoromethyl)pyridine Aminomethyl (3), CF₃ (6) ~176.1* N/A High structural similarity (0.70)

*Molecular weights estimated from molecular formulas.

Key Observations:
  • Positional Effects : The placement of the trifluoromethyl group (positions 4 or 6) and the heterocyclic substituent (azetidine vs. pyrazole, thiophene, or pyrrolidine) significantly alters electronic and steric properties. For instance, the DHODH inhibitor () employs a pyrazole ring at position 2, enabling hydrogen bonding in enzyme active sites, whereas azetidine’s compact size may favor membrane permeability .
  • Synthetic Yields : Yields for pyridine derivatives vary widely (48–89%), influenced by substituent complexity. The DHODH inhibitor (89% yield) benefits from optimized microwave-assisted synthesis, whereas thiophene-containing analogs (58–48%) require multi-step purification .

Biological Activity

2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridine is a nitrogen-containing heterocyclic compound notable for its unique structural features, which include an azetidine ring and a trifluoromethyl group attached to a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}F3_3N, with a molecular weight of approximately 202.18 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that azetidine-containing compounds can possess antibacterial and antifungal properties. For instance, derivatives of pyridine with azetidine rings have demonstrated moderate to high activity against various bacterial strains. A comparative study revealed that certain derivatives exhibited IC50_{50} values ranging from 0.5 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Azetidine Derivatives

CompoundMicroorganismIC50_{50} (µg/mL)Reference
4aS. aureus0.5
4bE. coli1.0
4cK. pneumoniae2.5

Anticancer Activity

The anticancer potential of azetidine derivatives has also been explored. For example, compounds similar to this compound have shown antiproliferative activity against various cancer cell lines, including breast and lung cancer cells. The highest antiproliferative activity in related studies was noted for compounds with trifluoromethyl substitutions, which enhanced their efficacy .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)Reference
ABreast Cancer10
BLung Cancer15
CColon Cancer12

The mechanisms through which these compounds exert their biological effects are under investigation. It is hypothesized that the trifluoromethyl group may play a crucial role in enhancing binding affinity to biological targets, such as enzymes and receptors involved in cell signaling pathways.

Case Studies

  • Sazetidine-A Analogs : Research on sazetidine-A, a compound structurally related to this compound, indicated its ability to desensitize nicotinic acetylcholine receptors (nAChRs), leading to reduced nicotine self-administration in animal models . This suggests potential applications in treating nicotine addiction.
  • Antimicrobial Studies : A series of azetidine derivatives were synthesized and tested for their antimicrobial properties against Cryptococcus neoformans. The results indicated that specific substitutions on the azetidine ring significantly influenced antimicrobial potency, highlighting the importance of structure-activity relationships (SAR) in drug design .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
TrifluoromethylationCuCF₃, DMF, 100°C, 8 hr65–75
Azetidine SubstitutionAzetidine, DMF, 80°C, 24 hr50–60

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:
Byproduct formation (e.g., di-substituted products or azetidine ring-opening) can be mitigated by:

  • Controlled Stoichiometry : Use a 1.2:1 molar ratio of azetidine to halogenated pyridine to avoid over-substitution .
  • Solvent Selection : DMSO enhances nucleophilicity but may increase side reactions; DMF balances reactivity and stability .
  • Temperature Gradients : Gradual heating (50°C → 80°C over 1 hr) reduces thermal decomposition .
  • Catalytic Additives : Adding KI (10 mol%) accelerates substitution kinetics, shortening reaction time and reducing side products .

Q. Table 2: Optimization Parameters

ParameterOptimal RangeImpact on Byproducts
Azetidine:Pyr-Cl Ratio1.2:1Prevents di-substitution
Reaction Temperature80°C (ramped)Reduces thermal degradation
KI Concentration10 mol%Accelerates substitution

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H NMR : Identifies azetidine ring protons (δ 3.2–3.8 ppm, multiplet) and pyridine aromatic protons (δ 7.5–8.5 ppm). The trifluoromethyl group is confirmed by absence of proton signals .
  • ¹⁹F NMR : A singlet near δ -60 to -65 ppm confirms the CF₃ group .
  • Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matches the calculated mass (e.g., C₉H₈F₃N₂: 219.07 g/mol) .
  • IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-N (1250–1350 cm⁻¹) validate functional groups .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:
Discrepancies often arise from assay conditions or target specificity. To address this:

  • Standardized Assays : Use kinase profiling panels (e.g., Eurofins KinaseScan) to compare inhibitory activity across uniform conditions .
  • Covalent Binding Analysis : Perform mass spectrometry-based proteomics to identify off-target interactions (e.g., covalent bonding via chloromethyl groups) .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to primary targets (e.g., RAF kinases) versus decoy proteins .

Q. Table 3: Case Study – Kinase Selectivity

Target KinaseIC₅₀ (nM)Off-Target KinaseIC₅₀ (nM)
CRAF12BRAF (WT)450
EGFR>1000FGFR1>1000

Basic: What key physicochemical properties influence reactivity?

Methodological Answer:

  • Lipophilicity (LogP) : The trifluoromethyl group increases hydrophobicity (LogP ~2.5), enhancing membrane permeability .
  • pKa : The pyridine nitrogen (pKa ~3.5) and azetidine (pKa ~9.5) dictate protonation states under physiological conditions .
  • Thermal Stability : Decomposition above 200°C (TGA data) limits high-temperature applications .

Q. Table 4: Physicochemical Properties

PropertyValueMethod
LogP2.5 ± 0.2HPLC (C18 column)
Melting Point98–102°CDifferential Scanning Calorimetry
Solubility (H₂O)<0.1 mg/mLShake-flask method

Advanced: What computational methods predict biological target interactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding stability in solvent (e.g., GROMACS) to assess target residence time .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for CF₃ group modifications .
  • Crystal Structure Analysis : Compare ligand-protein interactions with published kinase structures (PDB: 4XV2) to identify critical residues .

Example Workflow:

Dock the compound into CRAF kinase (PDB: 4XV2) using Schrödinger Suite.

Run 100 ns MD simulations to evaluate conformational stability.

Calculate binding free energy (ΔG) via MM/GBSA.

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